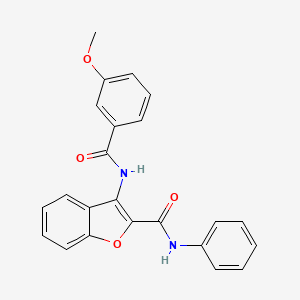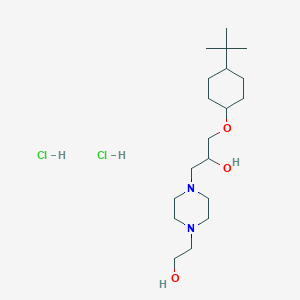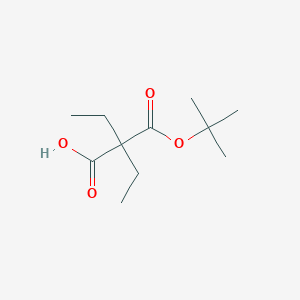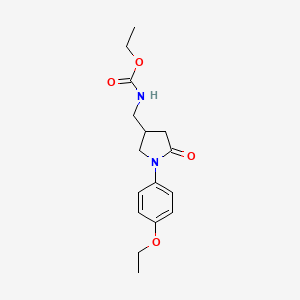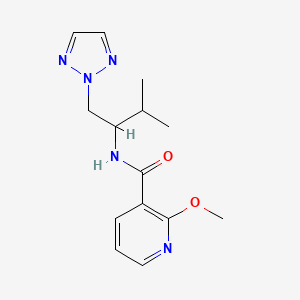
2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)nicotinamide, also known as MNIC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNIC is a derivative of nicotinamide, a form of vitamin B3, and has been synthesized using a variety of methods.
科学的研究の応用
Synthesis and Chemical Properties
- The compound is involved in the synthesis of nicotinamide derivatives, showcasing methodologies for creating various nicotinamide and nicotinic acid derivatives. These methods include Lewis acid-promoted nucleophilic displacement reactions and the exploration of their mechanisms via experimental and molecular modeling calculations (Abdel-Aziz, 2007).
- Another study detailed the synthesis of deuterium-labeled nicotinamidines, contributing to the field of radiopharmaceuticals and enabling further research on the metabolic and pharmacokinetic properties of these compounds (Ismail & Boykin, 2004).
Biological Applications and Studies
- Nicotinamide derivatives, including the specific compound , have been studied for their potential in inhibiting tubulin polymerization, presenting a basis for anticancer activity. This insight opens pathways for the development of new anticancer agents targeting cell division mechanisms (Kamal et al., 2014).
- The exploration of nicotinamide N-methyltransferase (NNMT) activity highlights the role of similar compounds in metabolic pathways and their potential implications in cancer therapy. Understanding the substrate recognition and catalytic activity of NNMT can inform drug design strategies aimed at modulating this enzyme's function in disease contexts (Peng et al., 2011).
Antiprotozoal Activity
- Compounds structurally related to 2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)nicotinamide have been evaluated for their antiprotozoal activity, demonstrating effectiveness against Trypanosoma species and Plasmodium falciparum. This research supports the potential use of nicotinamide derivatives in treating protozoal infections (Ismail et al., 2003).
Corrosion Inhibition
- Nicotinamide derivatives have also been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solutions, revealing their potential application in industrial chemistry to protect metals from corrosion. Such studies are critical for developing more effective and environmentally friendly corrosion inhibitors (Chakravarthy et al., 2014).
作用機序
Target of Action
It is known that many compounds with the indole nucleus, which is structurally similar to the triazole ring in the compound, bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from the structural similarity to indole derivatives that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight (204229), density (13±01 g/cm3), boiling point (4376±550 °C at 760 mmHg), and LogP (058) can provide some insights into its pharmacokinetic properties . For instance, its relatively low molecular weight and LogP value suggest that it may have good bioavailability.
Result of Action
It is known that 1,2,4-triazole hybrids, which share structural similarities with this compound, have shown weak to high cytotoxic activities against tumor cell lines .
Action Environment
The compound’s storage conditions (2-8°c, avoid light, dry and sealed) suggest that it may be sensitive to temperature, light, and moisture .
特性
IUPAC Name |
2-methoxy-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-10(2)12(9-19-16-7-8-17-19)18-13(20)11-5-4-6-15-14(11)21-3/h4-8,10,12H,9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCDUIGLEGLSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Ethoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437501.png)
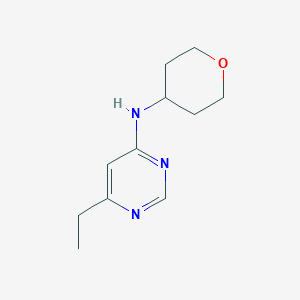
![2-Chloro-N-[1-(4-fluorophenyl)cyclobutyl]propanamide](/img/structure/B2437506.png)

![6-Propyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2437508.png)
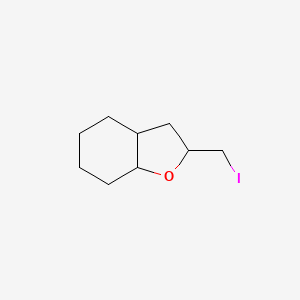
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methylbenzamide](/img/structure/B2437512.png)
![2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2437513.png)
![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2437514.png)
